molecular formula C15H20BFO5 B8260100 Methyl 3-fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Methyl 3-fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No.: B8260100
M. Wt: 310.13 g/mol
InChI Key: GRNVOVVUVNSXLN-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-6-methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester typically involves the reaction of 2-fluoro-6-methoxy-4-(methoxycarbonyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Types of Reactions:

    Suzuki–Miyaura Coupling: This compound is primarily used in Suzuki–Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

    Hydrolysis: The boronic ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used in Suzuki–Miyaura coupling reactions.

    Bases: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the coupling reaction.

    Solvents: Common solvents include tetrahydrofuran (THF), toluene, and ethanol.

Major Products:

    Biaryl Compounds: The primary products of Suzuki–Miyaura coupling reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Chemistry:

    Organic Synthesis: This compound is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.

Biology:

    Bioconjugation: It can be used in the modification of biomolecules, such as proteins and nucleic acids, for various biological studies.

Medicine:

    Drug Development: The compound is used in the synthesis of drug candidates, particularly those requiring biaryl motifs.

Industry:

    Material Science: It is used in the development of advanced materials, including polymers and electronic materials.

Mechanism of Action

The primary mechanism of action for 2-fluoro-6-methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester is its participation in the Suzuki–Miyaura coupling reaction. The reaction involves the transmetalation of the boronic ester with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The boron atom in the compound acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.

Comparison with Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the fluoro and methoxy substituents.

    4-Methoxycarbonylphenylboronic Acid Pinacol Ester: Similar but without the fluoro substituent.

Uniqueness: 2-Fluoro-6-methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester is unique due to the presence of both fluoro and methoxy groups, which can influence its reactivity and selectivity in coupling reactions. The fluoro group can enhance the electrophilicity of the aromatic ring, while the methoxy group can provide steric hindrance and electronic effects.

Properties

IUPAC Name

methyl 3-fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BFO5/c1-14(2)15(3,4)22-16(21-14)12-10(17)7-9(13(18)20-6)8-11(12)19-5/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNVOVVUVNSXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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